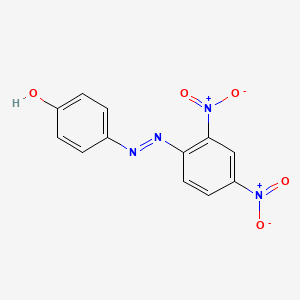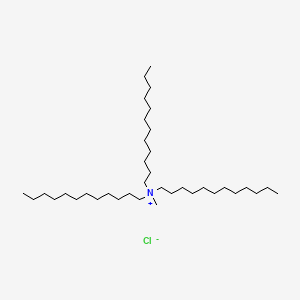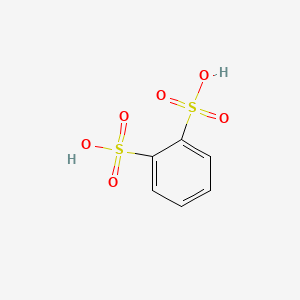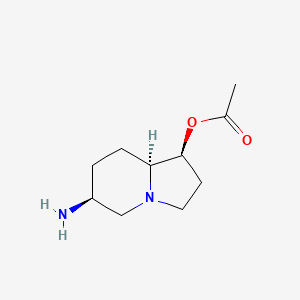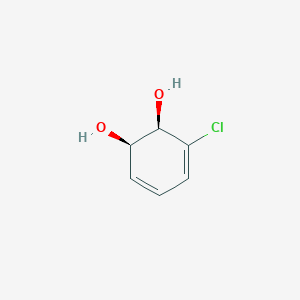
(1R,2R)-3-chlorocyclohexa-3,5-diene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-3-chlorocyclohexa-3,5-diene-1,2-diol is an organochlorine compound. It derives from a cis-cyclohexa-3,5-diene-1,2-diol.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthesis and Reactions with Silanes : Märkl, Baier, Hofmeister, Kees, and Soper (1979) investigated the synthesis of silacyclohexadienes using dienes, including derivatives of cyclohexadiene. They found that reactions with dichlorosilanes produced various silacyclohexadienes, further expanding the chemistry of cyclohexadiene derivatives (Märkl et al., 1979).
Diels-Alder Reactions : Hudlický and Boros (1993) reported the intermolecular Diels-Alder dimerization of a derivative of cyclohexadiene, showcasing its utility in synthesizing complex organic compounds (Hudlický & Boros, 1993).
Asymmetric Synthesis and Chirality
- Asymmetric Dihydroxylation : Takano, Yoshimitsu, and Ogasawara (1994) explored the asymmetric dihydroxylation of cyclohexadiene derivatives. They achieved a high level of enantioselectivity, which is crucial for producing optically active compounds (Takano et al., 1994).
Applications in Organic Synthesis
Synthesis of Naturally Occurring Compounds : Hausmann, Pietruszka, and Schumacher (2012) provided an exhaustive overview of the synthesis and applications of cyclohexadiene derivatives. They highlighted their use in synthesizing naturally occurring epoxides and recent advances in biotechnology (Hausmann et al., 2012).
Conversion into Enantiomerically Pure Compounds : White and Banwell (2016) demonstrated the conversion of a bromocyclohexadiene derivative into compounds with the framework of the alkaloid vindoline, important in anticancer agents (White & Banwell, 2016).
Bromination Studies : Han, Khedekar, Masnovi, and Baker (1999) studied the bromination of cyclohexadiene and its derivatives. Their work contributes to understanding the reaction mechanisms and product formation in these systems (Han et al., 1999).
Biochemical Applications
- Production of Toluene cis Glycol : Chartrain et al. (2000) developed a method to produce cis-1,2-dihydroxy-3-methylcyclohexa-3,5-diene using a strain of Rhodococcus. This work has implications for biotechnological production of important chemical intermediates (Chartrain et al., 2000).
Propriétés
Nom du produit |
(1R,2R)-3-chlorocyclohexa-3,5-diene-1,2-diol |
|---|---|
Formule moléculaire |
C6H7ClO2 |
Poids moléculaire |
146.57 g/mol |
Nom IUPAC |
(1R,2R)-3-chlorocyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C6H7ClO2/c7-4-2-1-3-5(8)6(4)9/h1-3,5-6,8-9H/t5-,6+/m1/s1 |
Clé InChI |
CEKJBAXHIQWXBY-RITPCOANSA-N |
SMILES isomérique |
C1=C[C@H]([C@H](C(=C1)Cl)O)O |
SMILES canonique |
C1=CC(C(C(=C1)Cl)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



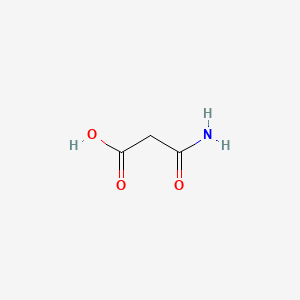
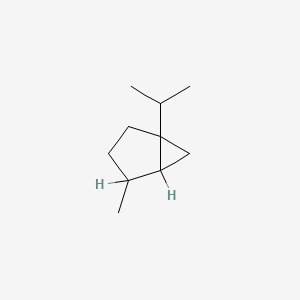
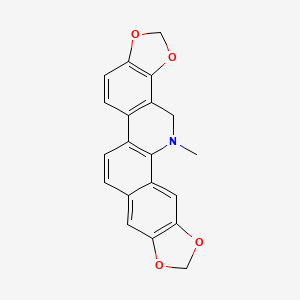
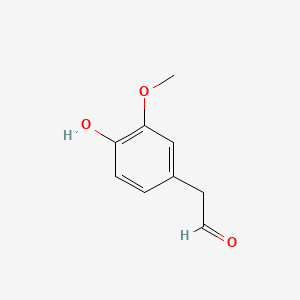
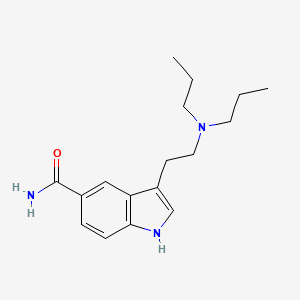
![5,11-Dihydroindolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B1196274.png)

![5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1196278.png)
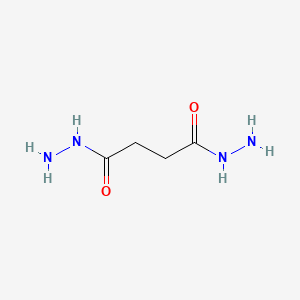
![1,2,11,12-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrodibenzo[a,c][8]annulene-3,10-diol](/img/structure/B1196283.png)
